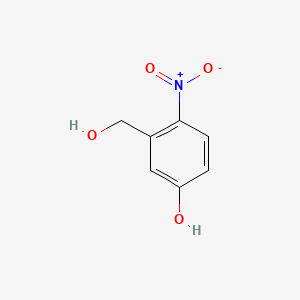

3-(hydroxymethyl)-4-nitrophenol

Beschreibung

Eigenschaften

IUPAC Name |

3-(hydroxymethyl)-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWVFIWBWJXDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10975871 | |

| Record name | 3-(Hydroxymethyl)-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60463-12-9 | |

| Record name | Benzenemethanol, 5-hydroxy-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060463129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hydroxymethyl)-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-2-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical Investigations of 3 Hydroxymethyl 4 Nitrophenol

Quantum Chemical Approaches to Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in providing a detailed understanding of the molecular structure and electronic behavior of compounds like 3-(hydroxymethyl)-4-nitrophenol. These computational techniques allow for the exploration of properties that may be difficult to measure experimentally.

Density Functional Theory (DFT) Studies on Conformational Landscapes and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method that has proven to be a reliable approach for investigating the properties of phenol (B47542) derivatives. researchgate.net A DFT analysis of this compound would begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This process involves finding the lowest energy conformation of the molecule.

For this compound, the key conformational variables would be the orientation of the hydroxyl (-OH), hydroxymethyl (-CH2OH), and nitro (-NO2) groups relative to the benzene (B151609) ring and to each other. Intramolecular hydrogen bonding between the hydroxyl group and the nitro group, or between the hydroxymethyl group and the hydroxyl or nitro group, would significantly influence the conformational landscape. A thorough DFT study would map the potential energy surface by systematically rotating these functional groups to identify all possible stable conformers and the energy barriers between them.

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. For nitrophenol derivatives, characteristic vibrational modes include the O-H stretching, N-O stretching of the nitro group, and various C-C and C-H vibrations of the aromatic ring. who.intwikimedia.org

Table 1: Illustrative Conformational Analysis Data for a Substituted Phenol (Note: This table is illustrative and not based on actual calculated data for this compound, as such specific data is not available in the cited sources.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Intramolecular Hydrogen Bond |

| A | 0.00 | O-C-C-N = 0, C-C-O-H = 0 | Yes (OH...O-NO2) |

| B | 1.50 | O-C-C-N = 180, C-C-O-H = 0 | No |

| C | 3.20 | O-C-C-N = 0, C-C-O-H = 180 | No |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps for Reactivity Prediction

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic or electron-accepting nature.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more easily polarizable and more reactive. For nitrophenol compounds, the presence of the electron-withdrawing nitro group and electron-donating hydroxyl group significantly influences the energies and spatial distributions of the HOMO and LUMO.

Table 2: Representative Frontier Molecular Orbital Data for a Nitrophenol Derivative (Note: This table is illustrative and not based on actual calculated data for this compound, as such specific data is not available in the cited sources.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the nitro group and the hydroxyl group, making these sites potential centers for electrophilic interaction. The hydrogen atom of the hydroxyl group would likely exhibit a positive potential, indicating its susceptibility to deprotonation. The aromatic ring would show a more complex pattern of potential due to the competing electronic effects of the substituents.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized "natural" bond orbitals that correspond to the familiar Lewis structure representation of lone pairs and chemical bonds.

A key aspect of NBO analysis is the examination of hyperconjugative interactions, which involve the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions stabilize the molecule and provide insight into electron delocalization. For this compound, NBO analysis would likely reveal significant delocalization of the lone pair electrons from the oxygen atom of the hydroxyl group and the nitro group into the π-system of the aromatic ring. It would also quantify the strength of intramolecular hydrogen bonds by analyzing the interaction between the lone pair of the hydrogen bond acceptor and the antibonding orbital of the donor bond. researchgate.net

Spectroscopic Property Predictions and Correlations with Experimental Data

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectra.

Theoretical Infrared and Raman Spectroscopy

As mentioned in the DFT section, the calculation of vibrational frequencies is a standard output of a geometry optimization. These frequencies, along with their corresponding intensities, can be used to generate theoretical infrared (IR) and Raman spectra. researchgate.net By comparing the theoretical spectra with experimental spectra, a detailed assignment of the observed vibrational bands to specific molecular motions can be made. wikimedia.org This is particularly useful for complex molecules where experimental spectra can have many overlapping peaks. For nitrophenol derivatives, theoretical spectra can help to identify the characteristic vibrations of the nitro group, the hydroxyl group, and the substituted benzene ring, and to understand how these vibrations are affected by intramolecular interactions. who.int

In-Depth Theoretical Analysis of this compound Remains Elusive

Theoretical studies, often employing computational methods like Density Functional Theory (DFT) for NMR predictions and Time-Dependent DFT (TD-DFT) for electronic spectra, are crucial for fundamentally understanding the electronic environment of atomic nuclei and the nature of electronic transitions within a molecule. These computational approaches provide valuable insights that complement experimental findings.

While experimental data may exist for this compound and related nitrophenol compounds, the specific user request for an article based solely on theoretical investigations of this particular molecule cannot be fulfilled at this time due to the absence of dedicated research publications on this topic.

Future computational chemistry studies would be necessary to generate the specific data required for a thorough theoretical examination of this compound's NMR and electronic spectral properties as outlined. Such research would contribute to a more complete understanding of the structure-property relationships within this class of nitroaromatic compounds.

Synthetic Methodologies and Derivative Chemistry of 3 Hydroxymethyl 4 Nitrophenol

Advanced Synthetic Routes to 3-(hydroxymethyl)-4-nitrophenol

The construction of the this compound scaffold requires precise control over the introduction of functional groups onto the phenolic ring. Modern synthetic methods focus on achieving high regioselectivity and employing sustainable practices.

The direct functionalization of carbon-hydrogen (C-H) bonds on phenol (B47542) rings represents a powerful and efficient strategy for building molecular complexity. nih.govnih.gov Achieving regioselectivity—the ability to functionalize a specific position on the aromatic ring—is paramount. For the synthesis of this compound, this involves introducing a hydroxymethyl group at the C3 position and a nitro group at the C4 position relative to the primary hydroxyl group.

The inherent directing effects of the phenolic hydroxyl group, which is strongly activating and ortho, para-directing, present a challenge for functionalization at the meta position (C3). Strategies to overcome this include:

Directing Group Chemistry : While typically used for ortho-functionalization, specialized directing groups can be temporarily installed on the phenolic oxygen to steer incoming electrophiles to other positions.

Transition-Metal Catalysis : Palladium, rhodium, and other transition metals can catalyze C-H functionalization reactions with unique regioselectivities that are governed by the ligand and reaction conditions rather than the inherent electronics of the phenol.

Electrochemical Methods : Electro-oxidative approaches can generate reactive intermediates under controlled conditions, enabling regioselective C-H functionalization without the need for external oxidants. nih.gov

A related and well-established regioselective reaction is the ortho-formylation of phenols to produce salicylaldehydes. This process, which can be achieved using reagents like anhydrous magnesium dichloride and paraformaldehyde, demonstrates the successful and exclusive functionalization of the position adjacent to the hydroxyl group. orgsyn.org While this targets a different position, the principles of using specific reagents to control the location of substitution are directly applicable to the challenge of synthesizing specifically substituted phenols.

A common and practical approach to synthesizing this compound involves a multi-step sequence where the hydroxymethyl and nitro groups are introduced in separate, controlled steps. The order of these steps is critical to achieving the desired substitution pattern.

Pathway 1: Nitration followed by Hydroxymethylation

Nitration of a m-substituted phenol : Starting with a precursor like m-cresol (3-methylphenol), nitration can be performed. The hydroxyl group directs nitration to the ortho and para positions (C2, C4, C6). Nitration at the C4 position yields 3-methyl-4-nitrophenol (B363926). researchgate.netnih.gov

Functionalization of the methyl group : The methyl group of 3-methyl-4-nitrophenol would then need to be converted to a hydroxymethyl group. This typically involves radical bromination followed by hydrolysis, a sequence that can be harsh and lead to side products.

Pathway 2: Hydroxymethylation followed by Nitration

Hydroxymethylation of Phenol : Phenol can be hydroxymethylated to introduce a -CH₂OH group. However, controlling the position and extent of this reaction is difficult, often leading to a mixture of ortho and para isomers (salicyl alcohol and 4-hydroxybenzyl alcohol) and polysubstituted products.

Nitration of a hydroxymethylphenol : If 3-hydroxybenzyl alcohol were available, its nitration would be the subsequent step. The hydroxyl group is a more powerful activating and directing group than the hydroxymethyl group, meaning it would primarily control the position of the incoming nitro group, favoring substitution at the positions ortho and para to the -OH group.

The nitration of phenols is a widely studied reaction. nih.gov Traditional methods often use harsh conditions, but milder, heterogeneous systems have been developed. These methods can improve regioselectivity and simplify product purification. nih.govresearchgate.net For example, using inorganic acidic salts like Mg(HSO₄)₂ with NaNO₃ on a silica (B1680970) gel support allows for the nitration of phenols at room temperature with good yields. nih.gov

A documented synthesis for the isomer 4-(hydroxymethyl)-2-nitrophenol involves boiling 2-nitrophenol (B165410) with formaldehyde and concentrated hydrochloric acid. prepchem.com This demonstrates the feasibility of introducing a hydroxymethyl group onto a pre-existing nitrophenol ring under acidic conditions. A similar strategy could theoretically be adapted starting from 3-nitrophenol (B1666305), although the regiochemical outcome would need to be carefully controlled.

| Nitrating System | Conditions | Key Features |

| HNO₃ / H₂SO₄ | Low Temperature | Standard industrial method; strongly acidic, can lead to oxidation and byproducts. |

| NaNO₃ / Mg(HSO₄)₂ / wet SiO₂ | Dichloromethane, Room Temp | Heterogeneous system, mild conditions, simple work-up. nih.gov |

| NH₄NO₃ / KHSO₄ | Solvent-free or CH₂Cl₂ | Efficient and regioselective, providing high yields of mononitrated products. researchgate.net |

| Melamine Nitrate (B79036) / p-TsOH | Acetonitrile (B52724), Reflux | Novel reagent, easy separation of products by filtration. |

This table presents various methods for the nitration of phenols, a key step in one potential synthetic pathway to this compound.

Green chemistry principles aim to reduce the environmental impact of chemical processes. unibo.it In the context of synthesizing this compound, these principles can be applied to both the nitration and hydroxymethylation steps.

Key green approaches include:

Use of Solid Acid Catalysts : Replacing corrosive and difficult-to-recycle liquid acids like sulfuric acid with solid catalysts (e.g., zeolites, clays, or supported bisulfates) for the nitration step minimizes waste and simplifies catalyst separation. nih.gov

Alternative Solvents : Replacing hazardous chlorinated solvents like dichloromethane with greener alternatives such as acetonitrile or, ideally, performing reactions in water or under solvent-free conditions.

Milder Reaction Conditions : Developing methods that proceed at room temperature and atmospheric pressure reduces energy consumption. The use of heterogeneous systems often allows for milder conditions compared to traditional liquid-phase counterparts. nih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. Direct C-H functionalization is an excellent example of an atom-economical reaction, as it avoids the use of pre-functionalized substrates and the generation of stoichiometric byproducts.

While specific green routes for this compound are not extensively documented, the application of these principles to the known synthesis of related nitrophenols provides a clear path forward for developing more sustainable methodologies. nih.govresearchgate.net

Derivatization Reactions of this compound

The presence of three distinct functional groups—a phenolic hydroxyl, a benzylic hydroxyl, and a nitro group—makes this compound a valuable substrate for further chemical modification.

Both the phenolic (-OH) and the hydroxymethyl (-CH₂OH) groups can undergo reactions typical of alcohols, such as etherification and esterification.

Etherification : Formation of an ether can be achieved by reacting the hydroxyl group with an alkyl halide under basic conditions (Williamson ether synthesis). The phenolic hydroxyl is more acidic than the benzylic one and can be selectively deprotonated with a mild base (e.g., K₂CO₃) to react first. To form an ether at the less reactive benzylic position, the phenolic group may need to be protected first.

Esterification : Esters can be formed by reacting the hydroxyl groups with acyl chlorides, anhydrides, or carboxylic acids (under Fischer esterification conditions). Similar to etherification, the relative reactivity of the two hydroxyl groups can be exploited to achieve selective esterification. Acylating agents will typically react with the more nucleophilic benzylic alcohol under neutral or slightly basic conditions, while the phenolic hydroxyl can be acylated under different conditions.

These derivatization reactions are crucial for modifying the compound's physical properties (like solubility) or for protecting the hydroxyl groups during subsequent synthetic steps.

The reduction of the aromatic nitro group is one of the most important transformations of this compound, yielding 3-amino-5-(hydroxymethyl)phenol. This reaction is fundamental in organic synthesis as it installs a versatile amino group. wikipedia.org The reduction proceeds through nitroso and hydroxylamine intermediates. nih.gov

A wide variety of reagents and conditions can be employed for this reduction, with the choice often depending on the presence of other functional groups in the molecule. commonorganicchemistry.com

Catalytic Hydrogenation : This is a common and clean method, typically using a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com It is highly efficient but can sometimes be too reactive, potentially reducing other functional groups if not controlled.

Metal/Acid Systems : Reagents like iron (Fe) in acetic acid, zinc (Zn) in hydrochloric acid, or tin(II) chloride (SnCl₂) in HCl are classic and effective methods for nitro group reduction. wikipedia.orgcommonorganicchemistry.com These methods are often tolerant of other functional groups like esters or ketones.

Transfer Hydrogenation : This method uses a source of hydrogen other than H₂ gas, such as hydrazine or ammonium formate, in the presence of a catalyst like Pd/C. It is often experimentally simpler and safer to handle than gaseous hydrogen.

Selective Reducing Agents : For substrates with multiple nitro groups, selective reduction can sometimes be achieved using reagents like sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄). wikipedia.org

The resulting amino-dihydroxy compound is a valuable building block for pharmaceuticals, dyes, and polymers.

| Reducing Agent | Typical Conditions | Advantages | Potential Drawbacks |

| H₂ / Pd/C | H₂ gas (1-5 atm), Methanol (B129727) or Ethanol | High yield, clean reaction (water is the only byproduct). commonorganicchemistry.com | Can reduce other groups (alkenes, alkynes); requires specialized hydrogenation equipment. |

| Iron (Fe) / Acetic Acid | Refluxing acetic acid | Inexpensive, effective, and often tolerant of other functional groups. commonorganicchemistry.com | Requires acidic conditions, work-up can be tedious due to iron salts. |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl | Mild and selective for nitro groups in the presence of other reducible groups. commonorganicchemistry.com | Stoichiometric amounts of tin salts are produced as waste. |

| Sodium Borohydride (B1222165) (NaBH₄) / Catalyst | Various (e.g., with CuSO₄/CoCl₂) | Can be used under milder conditions with a suitable catalyst. unimi.it | NaBH₄ alone is generally not effective for aromatic nitro reduction. |

| Zinc (Zn) / NH₄Cl | Aqueous solution | Can selectively reduce the nitro group to a hydroxylamine intermediate. wikipedia.org | Not a complete reduction to the amine without stronger conditions. |

This table summarizes common laboratory methods for the reduction of an aromatic nitro group to an amine, a key derivatization reaction for this compound.

Modifications of the Aromatic Ring System

The aromatic ring of this compound possesses three distinct substituents—hydroxyl (-OH), hydroxymethyl (-CH₂OH), and nitro (-NO₂) groups—which impart a unique reactivity profile to the molecule. Modifications to this aromatic system can be achieved through reactions involving these substituents, particularly the nitro group, or through substitution reactions on the ring itself.

Reduction of the Nitro Group: The most extensively documented modification of nitrophenol derivatives involves the reduction of the nitro group to an amine (-NH₂). This transformation is of significant industrial importance as it converts nitroaromatics into versatile aniline intermediates. The reduction of the nitro group on the this compound ring proceeds via nitroso and hydroxylamine intermediates to yield 4-amino-3-(hydroxymethyl)phenol. nih.gov This reaction can be accomplished using a variety of catalytic systems and reagents.

Catalytic hydrogenation is a common and efficient method. commonorganicchemistry.com Various catalysts are effective, with the choice often depending on the presence of other functional groups and desired selectivity. commonorganicchemistry.comunimi.it

Palladium on Carbon (Pd/C): This is a frequently used catalyst for nitro reductions, often employed with a hydrogen source like H₂ gas or ammonium formate. commonorganicchemistry.commdpi.com The reaction is typically carried out in a solvent such as methanol or aqueous solutions. mdpi.comrsc.org

Raney Nickel: This catalyst is also effective for hydrogenating nitro groups and can be preferable when trying to avoid dehalogenation in substrates containing aromatic halogens. commonorganicchemistry.com

Metal-based Reagents: Other reagents, often used for their chemoselectivity, include metals in acidic media, such as iron (Fe) or zinc (Zn) in acetic acid, and salts like tin(II) chloride (SnCl₂). commonorganicchemistry.comwikipedia.org Sodium hydrosulfite and sodium sulfide are also viable reducing agents. wikipedia.org

The general pathway for this reduction is a six-electron process that sequentially forms nitroso, N-hydroxylamino, and finally the amino group. nih.gov

Interactive Data Table: Catalysts for Nitro Group Reduction

| Catalyst System | Hydrogen Source | Typical Conditions | Notes |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, Ammonium Formate | Methanol/Water, Room Temp | Highly efficient; may reduce other functional groups. commonorganicchemistry.comrsc.org |

| Raney Nickel | H₂ gas, Hydrazine | Ethanol, Room Temp | Useful for substrates with halogen substituents. commonorganicchemistry.comwikipedia.org |

| Iron (Fe) | Acetic Acid / HCl | Refluxing Acid | Classical method, often used in industrial synthesis. wikipedia.org |

| Tin(II) Chloride (SnCl₂) | HCl | Room Temp | Mild conditions, good for laboratory scale. wikipedia.org |

| Zinc (Zn) | Acetic Acid / NH₄Cl | Aqueous solution | Provides a mild method for reduction. commonorganicchemistry.comwikipedia.org |

Aromatic Substitution Reactions: Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents. In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.com

Directing Effects: The hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups are activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance and induction. lkouniv.ac.in Conversely, the nitro (-NO₂) group is a powerful deactivating group and a meta-director because of its strong electron-withdrawing nature. lkouniv.ac.inyoutube.com

In the case of this compound, the positions are influenced as follows:

The -OH group at C1 directs ortho (C2, C6) and para (C4).

The -CH₂OH group at C3 directs ortho (C2, C4) and para (C6).

The -NO₂ group at C4 directs meta (C2, C6).

The positions C2 and C6 are strongly activated by the concerted directing effects of the hydroxyl and hydroxymethyl groups, and also influenced by the meta-directing nitro group. The powerful activating nature of the phenolic hydroxyl group typically dominates, making positions 2 and 6 the most likely sites for electrophilic attack. However, the strong deactivation by the nitro group means that forcing conditions would likely be required for reactions like nitration, halogenation, or Friedel-Crafts reactions. lkouniv.ac.in

In contrast, for nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group, the nitro group is a strong activator. youtube.comlibretexts.org It stabilizes the negative charge of the intermediate Meisenheimer complex, particularly when positioned ortho or para to the leaving group. libretexts.org While this compound does not have a leaving group other than hydrogen, its derivatives (e.g., a halogenated analog) would be highly susceptible to SNAr, with the nitro group facilitating the reaction. organic-chemistry.org

Synthesis of Metal Complexes and Coordination Compounds Involving this compound Ligands

The this compound molecule is a versatile ligand for the formation of metal complexes and coordination compounds. The phenolic hydroxyl group can be deprotonated to form a phenoxide, which acts as a strong binding site for metal ions. The oxygen atom of the hydroxymethyl group and potentially the nitro group can also participate in coordination, allowing the molecule to act as a bidentate or even polydentate ligand.

The synthesis of these complexes typically involves the reaction of a salt of the desired metal with the this compound ligand in a suitable solvent. The pH of the reaction medium is often adjusted to facilitate the deprotonation of the phenolic hydroxyl group. chemijournal.com

Copper(II) Complexes: Copper(II) readily forms complexes with nitrophenol-derived ligands. For instance, a monomeric Cu(II) complex has been synthesized by reacting a Schiff base derivative of a nitrophenol, 3-{[(3-hydroxypropyl)imino]methyl}-4-nitrophenol, with copper(II) acetate monohydrate in methanol. nih.gov In this complex, the Cu(II) ion is coordinated by two imine nitrogen atoms and two phenoxy oxygen atoms in a trans configuration, forming an octahedral geometry. nih.gov A similar synthetic strategy can be applied using this compound, where the phenoxide and hydroxymethyl oxygens would serve as coordination sites. Such copper complexes have shown catalytic activity in the reduction of 4-nitrophenol (B140041). mdpi.com

Nickel(II) Complexes: Nickel(II) is another transition metal known to form stable complexes with ligands containing phenolate (B1203915) and other donor atoms. Syntheses often involve refluxing an ethanolic solution of a nickel salt, such as nickel chloride, with the ligand. chemijournal.com The pH may be adjusted with a base like sodium hydroxide to ensure the formation of the complex. chemijournal.com While direct synthesis with this compound is not extensively reported, related structures like hydrazones and oxime-type compounds readily form nickel(II) complexes, suggesting a high potential for coordination. chemijournal.comasianpubs.orgasianpubs.org In these complexes, nickel typically adopts a square planar or octahedral geometry. asianpubs.orgnih.gov

Lanthanide Complexes: Lanthanide ions can also form coordination compounds with nitrophenol derivatives. nih.govjst.go.jp These complexes are of particular interest due to their unique luminescent properties, which arise from an intramolecular energy transfer from the ligand to the lanthanide center (the "antenna effect"). acs.orgmdpi.com The synthesis involves reacting a lanthanide salt (e.g., nitrate or triflate) with the ligand in a solvent like water or methanol. nih.govacs.org The resulting complexes can be used as luminescent probes, for instance, in the detection of other nitroaromatic compounds. acs.orgmdpi.com The reduction of the nitro group on the complexed ligand to an amine can lead to significant changes in the luminescence behavior, making these systems useful for redox sensing. nih.gov

Interactive Data Table: Synthesis of Metal Complexes with Nitrophenol-type Ligands

| Metal Ion | Typical Precursor | Ligand Type | Solvent | Key Finding/Application | Reference |

|---|---|---|---|---|---|

| Copper(II) | Copper(II) Acetate | Schiff Base of Nitrophenol | Methanol | Monomeric complex with octahedral geometry. nih.gov | nih.gov |

| Copper(II) | Copper(II) Salts | N,O-chelating Schiff Base | Ethanol/Methanol | Catalytic activity in nitrophenol reduction. mdpi.com | mdpi.com |

| Nickel(II) | Nickel(II) Chloride | Hydrazone of a Phenol | Ethanol | Light green complex formed after refluxing. chemijournal.com | chemijournal.com |

| Nickel(II) | Nickel(II) Acetate | Oxime-type Phenol | Methanol/DCM | Hexa-coordinated octahedral geometry. asianpubs.orgasianpubs.org | asianpubs.orgasianpubs.org |

| Lanthanide(III) | Lanthanide Triflate | Nitrophenol derivative | Methanol/Acetonitrile | Luminescent probes for redox sensing. nih.gov | nih.gov |

| Lanthanide(III) | Lanthanide Nitrate | Pyridyl–carboxylate | Water | Luminescence sensing of nitroaromatics. acs.org | acs.org |

Reactivity and Reaction Mechanisms of 3 Hydroxymethyl 4 Nitrophenol

Photochemical Transformations and Atmospheric Chemistry Pathways

Nitrophenols are recognized as significant components of atmospheric brown carbon (BrC), which can absorb solar radiation and influence the Earth's climate. copernicus.org They are emitted from sources like biomass burning and can also be formed secondarily in the atmosphere. researchgate.netnoaa.gov The atmospheric fate of 3-(hydroxymethyl)-4-nitrophenol is likely governed by photochemical processes, similar to other nitrophenols.

Photolysis Mechanisms and Reactive Species Generation (e.g., Hydroxyl Radicals, HONO, NO, NO2)

The absorption of ultraviolet (UV) radiation can lead to the photolysis of nitrophenols. For instance, studies on 4-nitrophenol (B140041) (4-NP) exposed to 254 nm UV light reveal a photo-ionization process that produces a radical cation (p-NP•+) and a hydrated electron. nih.gov The radical cation can then deprotonate to form a phenoxyl radical. nih.gov Another potential pathway observed in the photolysis of nitroaromatic compounds is the elimination of the nitro group or, as a more minor channel, the elimination of nitrogen monoxide (NO). researchgate.netresearchgate.net

The reaction with hydroxyl radicals (•OH), a primary atmospheric oxidant, is a crucial degradation pathway. copernicus.org The •OH radical can add to the aromatic ring, a reaction influenced by the directing effects of the existing substituents. researchgate.net For 4-nitrophenol, this addition leads to the formation of dihydroxynitrocyclohexadienyl radicals. researchgate.net Subsequent reactions of these radicals can lead to the formation of various phenolic products. researchgate.netcopernicus.org It is also proposed that the reaction can proceed via a one-electron oxidation mechanism, especially in basic conditions, forming a phenoxyl radical. copernicus.org The degradation of hydroxymethyl nitrate (B79036) by •OH radicals has been shown to proceed primarily through H-abstraction. rsc.org Given these precedents, the photochemistry of this compound is expected to generate a complex mixture of reactive species and secondary products.

Interactions with Atmospheric Oxidants and Non-Radical Species

Besides the hydroxyl radical, this compound is expected to react with other atmospheric oxidants. The nitrate radical (NO₃), a key oxidant during nighttime, plays a significant role in the atmospheric chemistry of nitrophenols. noaa.govcopernicus.org The reaction between phenol (B47542) and NO₃ radicals in the liquid phase is a significant pathway for nitrophenol production. copernicus.org

The interaction with oxygen is also critical. In the photolysis of 4-nitrophenol, oxygen can react with the phenoxyl radical, promoting the cleavage of the benzene (B151609) ring and enhancing the degradation efficiency. nih.gov The chemical environment, such as the presence of dissolved natural organic matter in aqueous aerosols, can inhibit the reaction rates of aromatic compounds with hydroxyl radicals. usgs.gov

Role in Atmospheric Aerosol Formation and Secondary Pollutant Generation

Nitrophenols are semi-volatile compounds that partition between the gas, particle, and aqueous phases in the atmosphere. noaa.govsdu.edu.cn This partitioning is crucial as it affects their atmospheric lifetime and transformation pathways. Aqueous-phase reactions within cloud droplets or aerosols are recognized as important routes for the formation and processing of nitrated phenolic compounds. copernicus.orgsdu.edu.cn

The degradation of nitrophenols can lead to the formation of secondary pollutants. The oxidation of 4-nitrophenol by hydroxyl radicals results in various phenolic products like 4-nitrocatechol (B145892). researchgate.netcopernicus.org However, a significant portion of the carbon can be converted into non-aromatic, open-ring products. copernicus.orgresearchgate.net These transformation products can remain in the aerosol phase, contributing to the formation and growth of secondary organic aerosol (SOA). researchgate.netnoaa.govnih.govhelsinki.fi Individual atmospheric particles can contain complex mixtures of primary and secondary organic and inorganic aerosols, and can even exist as three distinct liquid phases, which impacts their reactivity and growth. nih.gov

Chemical Redox Processes and Degradation Mechanisms

In aquatic and soil environments, as well as in water treatment systems, the degradation of nitrophenols is primarily achieved through chemical redox processes. These methods aim to transform the toxic nitrophenol into less harmful substances.

Advanced Oxidation Processes (AOPs) for Nitrophenol Abatement

Advanced Oxidation Processes (AOPs) are a class of technologies that rely on the generation of highly reactive species, predominantly the hydroxyl radical (•OH), to oxidize and mineralize recalcitrant organic pollutants. nih.govmdpi.com Various AOPs have been proven effective for the degradation of nitrophenols. nih.govijcrt.org

Common AOPs applicable to nitrophenol degradation include:

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by UV light generates •OH radicals. mdpi.comnih.gov

Fenton and Photo-Fenton: The Fenton reaction uses a mixture of hydrogen peroxide and ferrous ions (Fe²⁺) to produce •OH radicals. usgs.govnih.govijcrt.orgnih.gov The efficiency is enhanced by UV light in the photo-Fenton process. ijcrt.org

Photocatalysis (e.g., UV/TiO₂): Titanium dioxide (TiO₂) is a semiconductor that, upon UV irradiation, generates electron-hole pairs. These lead to the formation of •OH and other reactive oxygen species that degrade pollutants. bepls.comfrontiersin.orgresearchgate.net The efficiency of this process is influenced by factors such as pH and catalyst loading. nih.govbepls.com

Studies comparing different AOPs for the degradation of nitrophenol derivatives have shown that the UV/Fenton process is often the most effective for mineralization. nih.govijcrt.org

| AOP Method | Target Compound | Key Findings | Reference |

|---|---|---|---|

| UV/Fenton | 4-chloro-2-nitrophenol | Most effective process for partial mineralization compared to UV/TiO₂, UV/H₂O₂, Fenton, H₂O₂, and UV alone. | nih.gov |

| Fe³⁺/H₂O₂/UV (Photo-Fenton) | 2-nitrophenol (B165410) | Proved to be the most efficient process, achieving 100% COD reduction. | ijcrt.org |

| UV/TiO₂ | Phenol | More effective than UV alone; efficiency is strongly dependent on pH. | bepls.com |

| C,N-TiO₂/Sunlight | 4-nitrophenol | Co-doped TiO₂ showed enhanced photocatalytic activity compared to anatase TiO₂ under simulated sunlight. | frontiersin.org |

Advanced Reduction Processes (ARPs)

Advanced Reduction Processes (ARPs) offer an alternative degradation pathway, typically converting the nitro group to an amino group. The reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a widely studied model reaction for catalysis. nih.govacs.orgmdpi.comnih.gov This transformation is valuable because 4-aminophenol is a less toxic and industrially useful chemical. mdpi.com

The process generally involves a reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄), and a catalyst to facilitate the electron transfer. mdpi.comnih.gov A variety of nanocatalysts have been developed for this purpose.

| Catalyst | Reducing Agent | Key Features | Reference |

|---|---|---|---|

| Fe₃O₄-Au Magnetic Nanocomposites | NaBH₄ | Highly efficient and magnetically separable for easy recycling. | mdpi.com |

| Green-synthesized Gold Nanoparticles (AuNPs) | NaBH₄ | Efficient and recyclable catalyst; smaller nanoparticles showed faster activity. | nih.gov |

| Arginine-modified TiO₂ | (Photocatalytic) | Selectively reduces 4-nitrophenol to 4-aminophenol under photocatalytic conditions. | elsevierpure.com |

Furthermore, specific microbial degradation pathways have been identified for nitrophenol derivatives. For instance, Burkholderia sp. strain SJ98 degrades 3-methyl-4-nitrophenol (B363926) by first monooxygenating it to methyl-1,4-benzoquinone, which is then reduced to methylhydroquinone (B43894) before subsequent ring cleavage. frontiersin.orgnih.gov This enzymatic pathway suggests that bioremediation could be a viable strategy for compounds like this compound.

Electrophilic and Nucleophilic Substitution Reactions and Their Theoretical Basis

The aromatic ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being determined by the combined electronic effects of the hydroxyl (-OH), nitro (-NO₂), and hydroxymethyl (-CH₂OH) substituents.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (SEAr), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The outcome of the reaction is governed by the directing and activating/deactivating effects of the substituents already present.

Hydroxyl (-OH) group: A strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. byjus.com

Nitro (-NO₂) group: A strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature through both resonance and induction. byjus.comstackexchange.com

Hydroxymethyl (-CH₂OH) group: A weakly deactivating group, primarily through a weak negative inductive effect.

For this compound, the hydroxyl group at C1 directs incoming electrophiles to positions C2 and C6 (ortho) and C4 (para). The nitro group at C4 directs to C2 and C6 (meta). The hydroxymethyl group at C3 has a minor deactivating influence. The powerful activating effect of the hydroxyl group dominates, making the ring more susceptible to electrophilic attack than benzene itself, despite the presence of two deactivating groups.

The directing effects are synergistic towards positions C2 and C6. However, the C4 position is blocked by the nitro group. Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions, with C6 being sterically less hindered than C2 (which is flanked by the hydroxymethyl and hydroxyl groups).

Theoretical Basis: The mechanism involves the attack of the aromatic pi-electron system on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orglumenlearning.com The stability of this intermediate determines the reaction rate and regioselectivity. The hydroxyl group effectively stabilizes the positive charge when the attack is at the ortho or para positions, lowering the activation energy for these pathways. libretexts.org

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on the aromatic ring by a nucleophile. This reaction is generally difficult for aromatic systems unless the ring is activated by strong electron-withdrawing groups. libretexts.orgscranton.edu

The presence of the strongly electron-withdrawing nitro group at C4 makes the aromatic ring of this compound susceptible to SNAr reactions. The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, which is formed when the nucleophile attacks the ring. libretexts.orgscranton.edu

For an SNAr reaction to occur, a good leaving group must be present on the ring, typically at a position ortho or para to the activating nitro group. In this compound itself, neither the -OH nor the -CH₂OH group is a good leaving group. However, if a halogen were present at position C4 (instead of the nitro group, with the nitro group at another position) or if the hydroxyl group were converted into a better leaving group (e.g., a tosylate), nucleophilic substitution could be facilitated. The reaction of phenolate (B1203915) ions with activated triazines, where 4-nitrophenol acts as a leaving group, demonstrates the principles of such substitutions. nih.gov

Reaction Kinetics and Thermodynamics Studies

Studies on the kinetics and thermodynamics of reactions involving this compound provide quantitative insights into reaction rates and energy changes.

Reaction Kinetics

The catalytic reduction of nitrophenols is frequently used as a model system for kinetic analysis. nih.gov When the reducing agent, such as NaBH₄, is used in large excess compared to the nitrophenol, the reaction kinetics can be described by a pseudo-first-order rate law. mdpi.com

The apparent rate constant (k_app) can be determined by plotting ln(C_t/C₀) versus time, where C_t and C₀ are the concentrations of the nitrophenol at time t and time zero, respectively. The rate of these catalytic reactions is influenced by factors such as catalyst concentration, temperature, and the pH of the medium. nih.gov For surface-catalyzed reactions, the Langmuir-Hinshelwood model is often applied to describe the relationship between the reaction rate and the concentrations of the reactants, taking into account the adsorption of species onto the catalyst surface. nih.gov

In a study on the biochemical degradation of the closely related 3-methyl-4-nitrophenol, the kinetics of the initial monooxygenation step catalyzed by the enzyme PnpA were analyzed. frontiersin.org The reaction followed Michaelis-Menten kinetics, with an apparent Michaelis constant (K_m) of 20.3 ± 2.54 µM for 3-methyl-4-nitrophenol, indicating a high affinity of the enzyme for the substrate. frontiersin.org

Thermodynamics

Specific thermodynamic data, such as enthalpy (ΔH°) and Gibbs free energy (ΔG°) of reaction for this compound, are not widely available. However, data for analogous compounds can provide useful estimates. The NIST Chemistry WebBook contains extensive thermodynamic data for related compounds like 4-nitrophenol. nist.gov For example, the enthalpy of sublimation for 4-nitrophenol has been reported, which is relevant for understanding phase transitions and intermolecular forces. nist.gov Such data is crucial for reactor design and for predicting the spontaneity and equilibrium position of chemical reactions.

Environmental Occurrence, Fate, and Remediation Strategies for 3 Hydroxymethyl 4 Nitrophenol

Sources and Environmental Distribution Pathways of Nitrophenol Compounds

Nitrophenolic compounds, including 3-(hydroxymethyl)-4-nitrophenol and its precursors, are not known to have natural sources and are considered environmental pollutants originating from anthropogenic activities. nih.govmedchemexpress.com Their release into the environment is primarily linked to industrial manufacturing and agricultural practices.

The major precursor to compounds like 3-methyl-4-nitrophenol (B363926) (3M4NP) is the organophosphorus insecticide fenitrothion (B1672510). nih.govresearchgate.netnih.gov Fenitrothion has been widely used in agriculture to control insects on crops such as rice, cereals, fruits, and vegetables, as well as in public health programs. researchgate.netresearchgate.net When introduced into the environment, fenitrothion undergoes relatively rapid degradation in soil and water. nih.govekb.eg One of its principal and more persistent breakdown products is 3M4NP. researchgate.netnih.govhmdb.ca This transformation occurs through the hydrolytic cleavage of the pesticide's P-O-aryl linkage, a process that can be mediated by microbial action or chemical hydrolysis. nih.govnih.gov

Once formed, 3M4NP can persist in soil and aquatic environments. researchgate.net It is also a known component of diesel exhaust particles, contributing to its presence in the air. medchemexpress.com The environmental distribution pathways for these nitrophenolic compounds include:

Leaching and Runoff: Following agricultural application of fenitrothion, both the parent compound and its metabolite, 3M4NP, can be transported from treated fields into nearby water bodies through surface runoff and leaching through the soil profile into groundwater.

Atmospheric Deposition: The presence of 3M4NP in vehicle exhaust suggests it can be distributed through the atmosphere and deposited onto soil and water surfaces. medchemexpress.com

Industrial Discharge: Manufacturing and processing sites for fenitrothion and other nitrophenolic compounds are potential point sources of release into water and air. oecd.org

While direct sources of this compound are not documented, it is hypothesized to be a secondary transformation product of 3M4NP. Microbial enzymes, particularly monooxygenases, can catalyze the oxidation of the methyl group on the aromatic ring, converting 3M4NP into this compound. This would represent a further step in the environmental transformation cascade of fenitrothion.

Biodegradation Mechanisms and Microbial Interventions

Bioremediation, which leverages the metabolic capabilities of microorganisms, is considered a promising and sustainable approach for the detoxification of nitrophenol-contaminated environments. researchgate.netmdpi.com The structural similarity between this compound and 3M4NP allows for informed predictions about the microorganisms and enzymatic systems potentially involved in its breakdown.

A number of bacterial strains have been isolated and identified for their ability to degrade 3-methyl-4-nitrophenol (3M4NP), often utilizing it as a sole source of carbon and energy. These microorganisms are considered strong candidates for the bioremediation of sites contaminated with 3M4NP and, by extension, this compound. The aerobic conditions of soil and water facilitate the growth of these degrading microbes. nih.govfrontiersin.org

Bacterial consortia, or mixed microbial communities, often exhibit more robust and efficient degradation capabilities than single strains due to synergistic interactions. Research has shown that consortia can be developed for enhanced remediation of contaminated soils and water. mdpi.com

Table 1: Examples of Microorganisms Capable of Degrading 3-methyl-4-nitrophenol

| Microorganism Strain | Key Characteristics | Isolation Source | References |

| Burkholderia sp. strain SJ98 | Gram-negative; utilizes 3M4NP as a sole carbon and energy source. Also degrades p-nitrophenol (PNP) and 2-chloro-4-nitrophenol. | Pesticide-contaminated soil | nih.govnih.govfrontiersin.org |

| Burkholderia sp. strain NF100 | Degrades fenitrothion to 3M4NP, which is further metabolized to methylhydroquinone (B43894). Degradation ability is plasmid-encoded. | Fenitrothion-treated soil | nih.gov |

| Pseudomonas sp. strain TSN1 | Gram-negative; utilizes 3M4NP as a sole carbon and energy source. | Crop soil | researchgate.netnih.gov |

| Arthrobacter species | Several strains of this genus have shown the ability to grow on 3M4NP. | Various soils | researchgate.net |

| Ralstonia sp. SJ98 | Gram-negative, motile. Utilizes 3M4NP as the sole source of carbon and energy. | Pesticide-contaminated soil | nih.gov |

| Aspergillus niger VKM F-1119 | A fungal strain capable of degrading 3M4NP. | Not specified | researchgate.net |

The biodegradation of nitrophenolic compounds is an enzyme-driven process. For 3-methyl-4-nitrophenol (3M4NP), detailed catabolic pathways have been elucidated in several bacteria, notably Burkholderia sp. strain SJ98. nih.govfrontiersin.org In this strain, the degradation is initiated by a monooxygenase enzyme.

The key enzymatic steps in the degradation of 3M4NP in Burkholderia sp. strain SJ98 are:

Monooxygenation: The enzyme p-nitrophenol 4-monooxygenase (PnpA) catalyzes the initial attack on 3M4NP. It removes the nitro group and oxidizes the substrate to form methyl-1,4-benzoquinone (MBQ). nih.govfrontiersin.org This enzyme is inducible and essential for the degradation process. nih.gov

Reduction: The resulting MBQ is then reduced to methylhydroquinone (MHQ) by a 1,4-benzoquinone (B44022) reductase (PnpB). nih.govfrontiersin.org This step is crucial as it prepares the molecule for ring cleavage and may prevent product inhibition of the initial monooxygenase enzyme. nih.govphmethods.net

Ring Cleavage and Lower Pathway: The MHQ intermediate undergoes further enzymatic reactions involving a ring-cleavage dioxygenase (PnpCD) and other enzymes (PnpE, PnpF) that lead to the complete mineralization of the compound. nih.govfrontiersin.org

Interestingly, the same set of enzymes (the pnp gene cluster) in strain SJ98 is responsible for degrading p-nitrophenol (PNP) and 2-chloro-4-nitrophenol, demonstrating a broad substrate specificity that could very likely extend to this compound. nih.govfrontiersin.org

Based on this, a putative degradation pathway for this compound can be proposed. The initial monooxygenase (PnpA) would likely convert it to 2-hydroxy-5-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione, which would then be reduced and enter the central aromatic degradation pathway for complete mineralization.

Several strategies have been developed to enhance the efficiency of microbial degradation for environmental cleanup. These approaches could be readily adapted for contaminants like this compound.

Bioaugmentation: This technique involves the introduction of specific, highly efficient microbial strains or consortia into a contaminated environment to supplement the indigenous microbial population. researchgate.net For soil contaminated with nitrophenols, bioaugmentation with strains like Arthrobacter protophormiae has proven successful in field studies, significantly accelerating the depletion of the pollutant. researchgate.net This approach offers a solution for sites where the native microbial activity is too slow or nonexistent.

Immobilized Cell Techniques: To improve the stability and longevity of the introduced microorganisms, they can be immobilized on a solid carrier material. Materials like corncob powder have been used successfully as carriers. researchgate.net Immobilization protects the cells from environmental stressors and maintains a high population density at the site of contamination, leading to faster degradation rates compared to free cells. researchgate.net This technology has been effective for removing high concentrations of p-nitrophenol from aqueous waste streams. researchgate.net

Biostimulation: This involves modifying the environment to stimulate the activity of existing native microorganisms capable of degrading the contaminant. This can include the addition of nutrients, oxygen, or other growth-limiting substances.

Chemical Degradation in Environmental Compartments (e.g., Water, Soil)

In addition to biodegradation, chemical processes can contribute to the transformation of nitrophenolic compounds in the environment. The persistence of a chemical is influenced by its stability under various environmental conditions.

Hydrolytic Stability: 3-methyl-4-nitrophenol is reported to be stable in water at neutral, acidic, and alkaline pH levels. oecd.org It is likely that this compound exhibits similar stability towards hydrolysis in aqueous environments.

Photodegradation: Photolysis, or degradation by sunlight, can be a significant fate process for nitrophenols. wikipedia.org The estimated half-life for the direct photodegradation of 3-methyl-4-nitrophenol in water is approximately 1.35 years. oecd.org The presence of a hydroxymethyl group in this compound is unlikely to drastically alter its susceptibility to photolytic transformation. Phototransformation can result in the formation of various other compounds through the oxidation of substituent groups and reduction of the nitro group. wikipedia.org

Soil Persistence: The degradation half-life of fenitrothion, the precursor to 3M4NP, in soil can range from approximately 10 to 20 days, depending on soil type and conditions. ekb.egekb.eg Its metabolite, 3M4NP, tends to be more persistent. researchgate.net The fate of these compounds in soil is influenced by factors such as soil type, organic matter content, moisture, and temperature, which affect both microbial activity and chemical reactions. ekb.eg Soils with higher clay and organic carbon content may exhibit stronger adsorption of nitrophenolic compounds, affecting their bioavailability and degradation rates.

Abatement Technologies and Advanced Treatment Methods for Nitrophenol Contaminants

For treating water and wastewater contaminated with recalcitrant organic pollutants like nitrophenols, conventional treatment methods are often insufficient. Advanced abatement technologies are required for their effective removal and mineralization.

Advanced Oxidation Processes (AOPs): AOPs are a suite of chemical treatment procedures designed to generate highly reactive hydroxyl radicals (•OH) in situ. mdpi.com These radicals are powerful, non-selective oxidizing agents that can rapidly break down complex organic molecules into simpler, less toxic compounds, and ultimately to carbon dioxide and water. mdpi.comrsc.org

Table 2: Advanced Oxidation Processes for Nitrophenol Degradation

| AOP Technology | Description | Key Reactants/Components | References |

| Fenton/Photo-Fenton | This process uses hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by UV light (Photo-Fenton). | H₂O₂, Fe²⁺, (UV light) | mdpi.com |

| UV/H₂O₂ | UV light is used to cleave hydrogen peroxide molecules, producing hydroxyl radicals. It is an effective method for treating various contaminants. | H₂O₂, UV light | rsc.org |

| UV/HOCl | UV light activates hypochlorous acid (HOCl) to generate both hydroxyl (HO•) and chlorine (Cl•) radicals, which contribute to the degradation of pollutants like 4-nitrophenol (B140041). | HOCl, UV light | |

| Photocatalysis (e.g., TiO₂/UV) | A semiconductor catalyst, typically titanium dioxide (TiO₂), is activated by UV light. This generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. | Semiconductor catalyst (e.g., TiO₂), UV light | mdpi.comrsc.org |

| Electrocatalysis with Activated Carbon | This novel process combines electrocatalysis with activated carbon in a fluidized bed. The activated carbon acts as both an adsorbent and a microelectrode, enhancing the degradation of p-nitrophenol through synergistic effects. | Electric current, activated carbon |

These technologies have shown high efficiency in degrading various nitrophenols. For example, photocatalytic methods using materials like CuO/g-C₃N₄ composites have achieved over 90% degradation of 4-nitrophenol under laboratory conditions. rsc.org Similarly, combining electrocatalysis with activated carbon has been shown to completely remove p-nitrophenol from solutions. These advanced methods represent powerful tools for the remediation of water resources contaminated with persistent nitrophenolic compounds, including what would be expected for this compound.

Catalytic Degradation Techniques in Wastewater Treatment

Catalytic degradation has emerged as a highly effective method for treating wastewater contaminated with nitrophenolic compounds. This approach typically involves the use of metal nanoparticles as catalysts, which facilitate the reduction of toxic nitrophenols to less harmful aminophenols in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄).

Although direct studies on the catalytic degradation of this compound are not prominent, extensive research on 4-nitrophenol provides a strong basis for understanding potential degradation pathways. The reduction of 4-NP to 4-aminophenol (B1666318) (4-AP) is a model reaction used to evaluate the efficacy of various nanocatalysts. nih.gov The process is easily monitored by UV-vis spectroscopy, as the reactant (4-nitrophenolate ion) and product (4-aminophenol) have distinct absorption peaks at approximately 400 nm and 300 nm, respectively. nih.govacs.org

A variety of nanocatalysts have proven effective for this transformation, including those based on gold (Au), silver (Ag), palladium (Pd), and metal oxides. nih.govnih.govrsc.org For instance, gold nanoparticles supported on materials like layered double hydroxides (LDH) have been shown to be efficient and reusable catalysts for the degradation of 4-nitrophenol. rsc.orgrsc.org Similarly, silver nanoparticles, both in colloidal form and supported on various materials, exhibit high catalytic activity. acs.org The efficiency of these catalytic systems depends on factors such as nanoparticle size, catalyst support, reaction temperature, and the concentration of the reducing agent. nih.govnih.gov

Catalytic ozonation is another advanced oxidation process used for degrading nitrophenols. A study on the removal of 4-nitrophenol from industrial wastewater using a titanium dioxide (TiO₂) nano-catalyst combined with ozone demonstrated a 97% degradation of the pollutant within 60 minutes. iau.iroiccpress.com The catalytic process also led to a significant reduction in Chemical Oxygen Demand (COD), indicating substantial mineralization of the organic pollutant. oiccpress.com

Table 1: Research Findings on Catalytic Degradation of 4-Nitrophenol

| Catalyst | Support Material | Reducing Agent | Reaction Time | Efficiency | Apparent Rate Constant (k_app) | Source |

| Gold (Au) Nanoparticles | NiAlTi LDH | NaBH₄ | Not specified | Efficient degradation | 0.425 min⁻¹ | rsc.orgrsc.org |

| Palladium (Pd) Nanoparticles | Water-soluble | NaBH₄ | < 1 minute | Complete conversion | 0.0006 s⁻¹ | nih.gov |

| Silver (Ag) Nanoparticles | Polyacrylic acid (PAA) | NaBH₄ | ~20-30 seconds | Complete conversion | 436 L g⁻¹ s⁻¹ | acs.org |

| Titanium Dioxide (TiO₂) | Nanoparticles | Ozone (O₃) | 60 minutes | 97% degradation | Not specified | iau.iroiccpress.com |

| Fe₃⁺ and Ag⁺ co-doped TiO₂ | Nanoparticles | NaBH₄ | Not specified | Excellent catalytic ability | Not specified | ijsr.net |

This table presents data for the degradation of 4-nitrophenol, a structurally similar compound, due to the limited availability of specific data for this compound.

Electrochemical and Hybrid Treatment Systems

Electrochemical methods offer a versatile and highly efficient alternative for the degradation of persistent organic pollutants like nitrophenols. These techniques can achieve complete mineralization of the contaminants, converting them into benign substances such as CO₂, water, and inorganic ions.

Specific research on the electrochemical treatment of this compound is scarce. However, the electrochemical behavior of 4-nitrophenol has been thoroughly investigated. Electrochemical degradation can occur through direct oxidation at the anode surface or indirect oxidation via electrochemically generated species, such as hydroxyl radicals (•OH).

The choice of electrode material is critical to the efficiency of the process. mdpi.com Novel electrodes, such as Ti/TiO₂-NiO, have demonstrated high efficacy, achieving over 95% removal of 4-NP in 80 minutes under optimal pH conditions. researchgate.net Modified electrodes, using materials like graphene or multi-walled carbon nanotubes (MWNTs), have also been employed to enhance the sensitivity and efficiency of electrochemical oxidation. osti.govresearchgate.net

The electro-Fenton process, a type of advanced oxidation process, is particularly effective. It involves the in-situ generation of hydroxyl radicals through the reaction between electro-generated hydrogen peroxide (H₂O₂) and a ferrous iron catalyst. researchgate.net This method has shown synergistic effects in degrading 4-nitrophenol, with the removal efficiency being influenced by parameters like current, Fenton's reagent dosage, and pH. researchgate.net

Table 2: Research Findings on Electrochemical Degradation of 4-Nitrophenol

| Electrode Material | Method | pH | Efficiency | Reaction Time | Source |

| Gold (Au) & Silver (Ag) | Electrochemical Reduction | 2.0 | Effective transformation to 4-aminophenol | Not specified | mdpi.com |

| Ti/TiO₂-NiO | Electrochemical Degradation | 11 | >95% removal | 80 minutes | researchgate.net |

| Graphene-modified Screen-Printed Electrode | Electrochemical Oxidation | 5 to 11 | Wide linear response for detection | Not specified | osti.govresearchgate.net |

| Not specified (batch recirculation) | Electro-Fenton | Not specified | Synergistic COD removal | Not specified | researchgate.net |

| Pb/PbO₂ Anode | Electrooxidation | Not specified | Effective degradation | Not specified | researchgate.net |

This table presents data for the degradation of 4-nitrophenol, a structurally similar compound, due to the limited availability of specific data for this compound.

Advanced Analytical Methodologies for 3 Hydroxymethyl 4 Nitrophenol

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating components from a mixture, making it indispensable for the analysis of 3-(hydroxymethyl)-4-nitrophenol, especially in complex matrices.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Systems

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of nitrophenols due to its versatility and the polarity of these compounds. tandfonline.comchromatographyonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for separation.

Methodologies for related nitrophenols often employ C18 columns. nih.govnih.gov For instance, a validated method for the simultaneous analysis of 4-nitrophenol (B140041) (PNP) and its metabolites utilized a C18 column with an isocratic mobile phase of methanol (B129727) and a citrate (B86180) buffer. nih.govnih.gov Another study on 3-methyl-4-nitrophenol (B363926), a structural isomer of the target compound, developed an HPLC method with a mobile phase of acetonitrile (B52724) and water (60:40) at a flow rate of 1 mL/min, with detection at 270 nm. phmethods.netresearchgate.net This method successfully quantified the metabolite in mice urine with a detection limit of 0.87 μg/mL. phmethods.netresearchgate.net

Advanced detection systems enhance the capabilities of HPLC for analyzing compounds like this compound:

Diode Array Detectors (DAD) or Photodiode Array (PDA) Detectors provide spectral information across a range of wavelengths simultaneously. This is particularly useful for distinguishing between nitrophenol isomers, which may have different absorption maxima. tandfonline.com

Electrochemical Detectors (ECD) offer high sensitivity for electroactive compounds. A study on various nitropesticides and their metabolites, including 3-methyl-4-nitrophenol, utilized HPLC with electrochemical detection, achieving detection limits between 0.05 and 0.14 ppb in river water without a preconcentration step. acs.org

Mass Spectrometry (MS) , particularly tandem mass spectrometry (LC-MS/MS), provides high selectivity and sensitivity, allowing for both quantification and structural confirmation. wln.nlresearchgate.netshimadzu.com An LC-MS/MS method with an Atmospheric Pressure Chemical Ionization (APCI) interface was developed for quantifying ten different phenols, including nitrophenols, in water samples. shimadzu.com This approach avoids the need for derivatization, simplifying the analytical process. shimadzu.com

Table 1: Examples of HPLC Conditions for the Analysis of Related Nitrophenols

| Analyte | Column | Mobile Phase | Detector | Key Findings/Application | Reference |

|---|---|---|---|---|---|

| 3-Methyl-4-nitrophenol | Not specified | Acetonitrile:Water (60:40) | UV (270 nm) | Quantification in mice urine; LOD of 0.87 µg/mL; Retention time of 2.81 min. | phmethods.netresearchgate.net |

| Fenitrothion (B1672510) and 3-Methyl-4-nitrophenol | Sep-Pak C18 cartridge (for extraction) | Not specified | HPLC | Simultaneous determination in biological fluids; recovery yields of 78.5–93.3%. | tandfonline.com |

| 4-Nitrophenol and its metabolites | C18 | Methanol-0.01 M citrate buffer (pH 6.2) with 0.03 M TBAB | UV-Vis (290 nm) | Validated for analysis in rat bile samples. | nih.govnih.gov |

| Nitrophenol Isomers (2-NP, 3-NP, 4-NP) | Not specified | 40% aqueous acetonitrile | UV (210 nm for 2-NP/3-NP, 317 nm for 4-NP) | Isocratic separation in less than 15 minutes; LOD extended to 0.3 µg/L with liquid-liquid extraction. | tandfonline.com |

| Nitrophenols | Kinetex PFP | Water/Methanol gradient | LC-MS/MS (APCI) | High sensitivity method for surface water; LODs of 0.02 ~ 0.25 µg/L. | shimadzu.com |

Gas Chromatography (GC) Coupled with Selective Detectors (e.g., Mass Spectrometry, Flame Ionization, Electron Capture)

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. For polar compounds like phenols, derivatization is often necessary to increase their volatility and improve chromatographic performance. epa.govresearchgate.net However, underivatized phenols can also be analyzed. epa.gov

Common derivatization agents include diazomethane (B1218177), which converts phenols to their more volatile methyl ether derivatives. epa.gov EPA Method 8041A describes procedures for analyzing phenols by GC, including derivatization with diazomethane or pentafluorobenzyl bromide (PFBBr). epa.gov

Selective detectors are crucial for the analysis of this compound and its analogs:

Flame Ionization Detector (FID) is a universal detector for organic compounds and can be used for underivatized or derivatized phenols. epa.gov

Electron Capture Detector (ECD) is highly sensitive to electronegative compounds, such as those containing nitro groups or halogens. researchgate.net It is particularly effective for derivatized phenols (e.g., pentafluorobenzyl ethers) and for direct analysis of some nitrophenols. epa.gov For example, the fenitrothion metabolite 3-methyl-4-nitrophenol was analyzed directly by GC-ECD. nih.govcapes.gov.br

Mass Spectrometry (MS) provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments. GC-MS is a standard method for the identification and quantification of nitrophenols in environmental samples. frontiersin.orgrsc.orgchula.ac.th It can often distinguish between isomers that may co-elute in other systems. chula.ac.th However, co-elution can still be a challenge; for instance, the methylated derivatives of 2-nitrophenol (B165410) and 3-nitrophenol (B1666305) can co-elute on a DB-5 column. epa.gov

Table 2: Examples of GC Conditions for the Analysis of Related Nitrophenols

| Analyte | Column | Derivatization | Detector | Key Findings/Application | Reference |

|---|---|---|---|---|---|

| 3-Methyl-4-nitrophenol | Not specified | None (Direct analysis) | EC-GLC | Analysis of fenitrothion metabolite in stored wheat. | nih.govcapes.gov.br |

| Various Phenols | DB-5 or RTx-50 | Diazomethane or PFBBr | FID or ECD | EPA method for phenols; notes co-elution of some derivatized isomers. | epa.gov |

| 3-Methyl-4-nitrophenol intermediates | HP-5MS | None | MS | Identification of metabolites (MBQ, MHQ) during microbial degradation. | frontiersin.org |

| Nitrophenols | Not specified | Silylation | MS | Analysis of gas and particle phase atmospheric nitrophenols. | rsc.org |

Spectroscopic Techniques for Identification and Monitoring

Spectroscopic methods are vital for confirming the identity of this compound and for monitoring its concentration in real-time.

UV-Visible Spectroscopy for Detection and Reaction Monitoring

UV-Visible spectroscopy is a straightforward and effective technique for detecting nitrophenols. The presence of the benzene (B151609) ring chromophore, along with the auxochromic hydroxyl group and the nitro group, results in characteristic UV absorption bands. docbrown.info The position of the absorption maximum (λ_max) is sensitive to the substitution pattern and the pH of the solution.

For example, 3-nitrophenol exhibits a λ_max around 340 nm, with the absorption band extending into the visible region, which imparts a pale yellow color. docbrown.info In alkaline solutions, the phenolic proton is removed to form a nitrophenolate ion. This extends the conjugated system, causing a bathochromic (red) shift to longer wavelengths. For 4-nitrophenol, this shift is from approximately 317-320 nm to around 400 nm upon formation of the 4-nitrophenolate (B89219) ion. researchgate.netresearchgate.net This distinct color change is often exploited for monitoring reaction kinetics, such as the catalytic reduction of nitrophenols, where the disappearance of the 400 nm peak indicates the progress of the reaction. researchgate.netresearchgate.net This principle is directly applicable to monitoring reactions involving this compound.

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of unknown compounds. nist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its elemental formula with high confidence. wln.nl

For this compound (C₇H₇NO₄), the expected exact mass is approximately 169.0375 g/mol . MS analysis would confirm this molecular weight. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to produce a characteristic pattern of product ions. massbank.eu This fragmentation pattern provides a fingerprint that helps in the definitive identification of the molecule and in distinguishing it from its isomers. For instance, the fragmentation of a related compound, 4-nitrophenol, in negative ion mode shows a prominent precursor ion at m/z 138 and fragment ions at m/z 108 and 92. massbank.eu Similar fragmentation analysis would be key to characterizing the structure of this compound.

Nuclear Magnetic Resonance (NMR) for Structure and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for:

The protons on the aromatic ring, with chemical shifts and coupling patterns determined by their positions relative to the hydroxyl, hydroxymethyl, and nitro groups.

The two protons of the hydroxymethyl (-CH₂OH) group.

The proton of the hydroxyl (-OH) group, which may be a broad signal and can exchange with deuterium (B1214612) in solvents like D₂O.

Similarly, the ¹³C NMR spectrum would show a unique signal for each of the seven carbon atoms in the molecule. While specific experimental spectra for this compound are not widely published, data for related compounds like 3-methyl-4-nitrophenol and 4-nitrophenol are available and serve as a reference for predicting the expected spectral features. hmdb.cahmdb.cachemicalbook.comresearchgate.net NMR is also a primary method for assessing the purity of a synthesized compound by detecting signals from impurities.

Electrochemical Sensing Methods for Nitrophenol Detection

Electrochemical methods have emerged as a highly suitable alternative for the detection of nitrophenol compounds due to their inherent advantages, including low cost, ease of handling, high sensitivity and selectivity, and the capability for in-situ detection. scispace.com These techniques are centered around the electrochemical reduction of the nitro group present in nitrophenol molecules. rsc.org The process of detecting nitrophenols and their derivatives typically involves their adsorption onto a modified electrode surface, which facilitates their enrichment and enables ultratrace detection. acs.org

Various electrochemical techniques are employed for the detection of nitrophenols, with differential pulse voltammetry (DPV) being a particularly sensitive method, especially for reactions requiring a high signal-to-noise ratio. rsc.orgbohrium.com Other common methods include cyclic voltammetry (CV), square-wave voltammetry (SWV), and electrochemical impedance spectroscopy (EIS). bohrium.comrsc.orgelectrochemsci.org The electrochemical reduction of nitroaromatic compounds is a complex process influenced by factors such as the number of nitro groups, their positions on the aromatic ring, and the nature of other substituents. acs.org

The general mechanism for the electrochemical reduction of nitrophenols, such as 4-nitrophenol, involves the reduction of the nitro group to a hydroxylamino group, which can be further reduced to an amino group. scispace.com This reduction process produces a distinct electrochemical signal that can be measured and correlated to the concentration of the nitrophenol in the sample. rsc.org For instance, the reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a well-studied reaction used in many electrochemical sensors. scispace.com